Aic-292

HIV-1 reverse transcriptase NNRTI biochemical assay

Research on NNRTI resistance is hampered by cross-resistance. AIC-292 overcomes this challenge by maintaining activity against prevalent mutants (K103N, Y181C, G190A) and exhibiting hypersusceptibility to L100I-profiles inaccessible with first-generation NNRTIs. • Inhibits HIV-1 RT comparably to efavirenz, significantly more potent than etravirine/rilpivirine. • No antagonism with representative antiretrovirals-ideal for synergy screens. • Once-daily oral dosing achieves in vivo efficacy in mouse xenograft models.

Molecular Formula C19H12Cl2F2N4O2
Molecular Weight 437.2 g/mol
CAS No. 1187917-12-9
Cat. No. B605251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAic-292
CAS1187917-12-9
SynonymsAIC-292;  AIC-292;  AIC-292
Molecular FormulaC19H12Cl2F2N4O2
Molecular Weight437.2 g/mol
Structural Identifiers
SMILESC1C(=O)NCN1C(=O)C2=NN(C(=C2)C3=CC(=CC(=C3)Cl)F)C4=CC(=C(C=C4)F)Cl
InChIInChI=1S/C19H12Cl2F2N4O2/c20-11-3-10(4-12(22)5-11)17-7-16(19(29)26-8-18(28)24-9-26)25-27(17)13-1-2-15(23)14(21)6-13/h1-7H,8-9H2,(H,24,28)
InChIKeyJPOJKNJIKXMZRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AIC-292: Novel HIV-1 NNRTI


AIC-292 is a potent and selective HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) from the chemical class of diarylpyrazole-[imidazolidinone]-carboxamides [1]. It functions by allosterically inhibiting the HIV-1 reverse transcriptase (RT) enzyme, thereby blocking viral replication [1]. The compound has completed single-dose clinical Phase I studies and demonstrates potent antiviral activity in vitro and in vivo [1].

Mechanism HIV-1 RT allosteric inhibitor (NNRTI class)
Resistance Retained activity against prevalent RAMs reported
Stage Single-dose Phase I data available; research use only

AIC-292 vs First-Generation NNRTIs


First-generation NNRTIs such as efavirenz (EFV) are compromised by the emergence of resistance-associated mutations (RAMs) including K103N, Y181C, and G190A, which confer cross-resistance to many approved NNRTIs [1]. AIC-292 retains significant antiviral activity against these prevalent RAMs and exhibits unique hypersusceptibility to the L100I mutation, a property not shared by EFV, etravirine (ETR), or rilpivirine (RPV) [1]. Furthermore, head-to-head biochemical assays demonstrate that AIC-292 inhibits HIV-1 RT with potency comparable to EFV but substantially greater than ETR and RPV, establishing it as a distinct and non-interchangeable tool compound for studying drug-resistant HIV-1 [1].

Resistance mutation profile may differ from EFV, ETR, and RPV; retains activity against K103N, Y181C, G190A.
Unique L100I hypersusceptibility not shared by common NNRTIs; limits interchangeability.
Biochemical RT inhibition profile differs from second-generation NNRTIs; head-to-head comparison context may not transfer.

AIC-292 Evidence Summary


Biochemical RT Inhibition vs EFV, ETR, RPV

In a biochemical RT inhibition assay, AIC-292 displayed an IC50 of 38 nM, which is comparable to efavirenz (EFV, 36 nM) but significantly lower than etravirine (ETR, 219 nM) and rilpivirine (RPV, 122 nM) [1]. This positions AIC-292 as a potent RT binder with a biochemical profile superior to the second-generation NNRTIs ETR and RPV.

Biochemical RT Inhibition
Head-to-head comparison
IC50 38 nM vs EFV 36 nM / ETR 219 nM / RPV 122 nM
Supports RT inhibition assay ranking
Recombinant RT enzyme assay; see reference
HIV-1 reverse transcriptase NNRTI biochemical assay

Antiviral Activity Against NNRTI-Resistant Mutants

In cell-based antiviral assays, AIC-292 retained activity against viruses harboring the most prevalent NNRTI resistance-associated mutations (RAMs), including K103N, Y181C, and G190A [1]. Notably, viruses bearing the L100I mutation were hypersusceptible to AIC-292 [1]. In contrast, first-generation NNRTIs like EFV typically lose activity against these common mutations.

Anti-RAM Activity
Class-level inference
Retains activity vs K103N, Y181C, G190A; L100I hypersusceptible
Supports resistance-mechanism studies
Sub-10 nM EC50 reported; exact values not specified
HIV-1 drug resistance NNRTI resistance mutations antiviral assay

Selectivity and Cytotoxicity

AIC-292 exhibited low cytotoxicity across a broad panel of cell lines, with CC50 values ≥15 μM [1]. The calculated selectivity indices (CC50/EC50) were 7,900 in MT-4 cells and >20,000 in PBMCs [1]. This level of selectivity is comparable to or exceeds that of many clinically used NNRTIs, supporting its favorable safety profile in preclinical models.

Selectivity Index
Supporting evidence
CC50 ≥15 μM; SI 7,900 (MT-4) to >20,000 (PBMCs)
Supports selectivity endpoint review
Cell viability assays; see safety-related endpoint context
cytotoxicity selectivity index therapeutic window

In Vivo Efficacy in HIV Xenograft Model

In an engineered mouse xenograft model of HIV-1 infection, AIC-292 demonstrated potent antiviral efficacy when administered once daily, significantly reducing viral load [1]. While specific fold-reduction values are not provided in the abstract, the authors note that the compound displays 'potent antiviral in vivo efficacy' comparable to other NNRTIs in similar models.

In Vivo Xenograft Model
Supporting evidence
Reported viral load reduction with once-daily dosing
Supports in vivo model-response context
Exact fold-reduction not provided
in vivo efficacy xenograft model antiviral activity

AIC-292 Research Applications


Mechanistic Studies of NNRTI-Resistant HIV-1

Researchers studying the molecular basis of NNRTI resistance should utilize AIC-292 as a tool compound due to its retained activity against common resistance-associated mutations (K103N, Y181C, G190A) and its unique hypersusceptibility to the L100I mutation [1]. This profile allows for the dissection of resistance pathways that are not accessible with first-generation NNRTIs like EFV.

In Vitro Combination Therapy Screens

AIC-292 is an ideal candidate for in vitro combination studies with other antiretroviral agents. The compound has been shown to lack antagonistic interactions with representative marketed HIV drugs [1], making it suitable for synergy screens and the development of novel combination regimens.

In Vivo Pharmacodynamic Studies in HIV Xenograft Models

Given its demonstrated in vivo efficacy in a mouse xenograft model with once-daily dosing [1], AIC-292 is appropriate for preclinical pharmacodynamic studies. Researchers can use this compound to assess viral load reduction, tissue distribution, and resistance emergence in vivo.

Lead Optimization for Next-Generation NNRTIs

Medicinal chemistry teams can use AIC-292 as a benchmark for developing novel NNRTIs with improved resistance profiles. Its favorable biochemical potency against RT and cellular antiviral activity provide a baseline for structure-activity relationship (SAR) studies aimed at enhancing potency, selectivity, or resistance coverage.

Application
Selection Property
Validation Focus
NNRTI resistance mechanism studies
Resistance mutation profile
RAMs panel (K103N, Y181C, G190A, L100I)
Combination therapy screening
Reported lack of antagonism with marketed HIV drugs
Synergy/antagonism endpoint assays
In vivo pharmacodynamic research
Xenograft model response evidence
Viral load and tissue distribution endpoints
Next-generation NNRTI lead optimization
Biochemical RT inhibition context
SAR studies vs. RT inhibition and resistance endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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